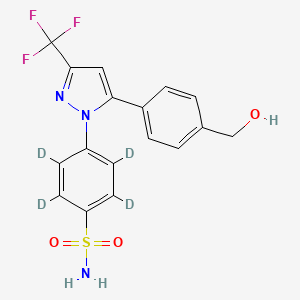
Estrone acetate-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estrone acetate-d5 is a deuterated form of estrone acetate, a synthetic estrogen. The deuterium atoms replace hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in mass spectrometry. Estrone acetate itself is an ester of estrone, a naturally occurring estrogen hormone. This compound is often used in hormone replacement therapy and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of estrone acetate-d5 typically involves the esterification of estrone with acetic anhydride in the presence of a catalyst. The deuterium labeling is achieved by using deuterated reagents. The reaction conditions usually include:
Reagents: Estrone, acetic anhydride-d6, and a catalyst such as pyridine.
Conditions: The reaction is carried out at room temperature, and the product is purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of estrone are reacted with acetic anhydride-d6.
Purification: The product is purified using industrial-scale chromatography or recrystallization techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions: Estrone acetate-d5 undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield estrone and acetic acid.
Oxidation: this compound can be oxidized to form estrone-3,17-dione.
Reduction: The compound can be reduced to form estradiol acetate-d5.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Estrone and acetic acid.
Oxidation: Estrone-3,17-dione.
Reduction: Estradiol acetate-d5.
科学的研究の応用
Estrone acetate-d5 is widely used in scientific research due to its stability and deuterium labeling. Some applications include:
Mass Spectrometry: Used as an internal standard in quantitative analysis of estrogens.
Pharmacokinetics: Studying the metabolism and distribution of estrogens in biological systems.
Hormone Replacement Therapy Research: Investigating the efficacy and safety of estrogenic compounds.
Environmental Studies: Monitoring the presence and degradation of estrogens in the environment.
作用機序
Estrone acetate-d5 exerts its effects by mimicking the action of natural estrogens. It binds to estrogen receptors in target tissues, such as the uterus, breasts, and bones. The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, regulating the transcription of estrogen-responsive genes. This leads to various physiological effects, including the regulation of reproductive functions and maintenance of bone density.
類似化合物との比較
Estrone acetate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Estrone Acetate: The non-deuterated form, used in hormone replacement therapy.
Estradiol Acetate: Another estrogen ester with similar applications but different potency and pharmacokinetics.
Estriol Acetate: A weaker estrogen used in specific therapeutic contexts.
This compound stands out for its use in research applications, particularly in mass spectrometry, due to its deuterium labeling, which provides a distinct advantage in analytical precision.
特性
分子式 |
C20H24O3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-13-methyl-17-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m1/s1/i3D2,5D2,16D |
InChIキー |
KDPQTPZDVJHMET-FQUPDYNXSA-N |
異性体SMILES |
[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC(=O)C)([2H])[2H])([2H])[2H])CCC3=O)C |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





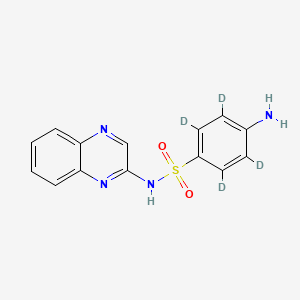
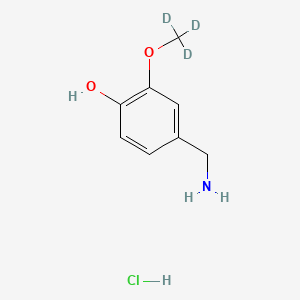

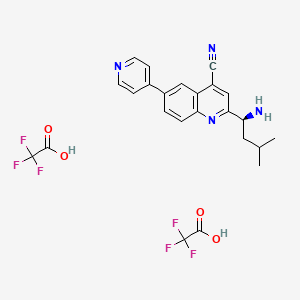
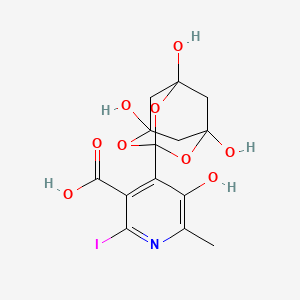
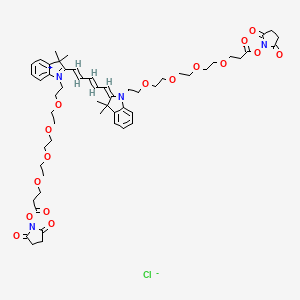
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)

